REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][C:10]([O:12]CC)=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2]>[OH-].[Na+]>[N+:1]([C:4]1[N:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×25 mL)
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |